N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
N-[2-(Dimethylamino)-2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[4-(Trifluoromethoxy)phenyl]ethanediamide is a synthetic ethanediamide derivative with a complex structure. The compound features:
- Left substituent: A 2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl group.
- Right substituent: A 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (OCF₃) substituent provides strong electron-withdrawing effects and metabolic stability.
The ethanediamide core (oxalamide) facilitates hydrogen bonding, making it relevant for targeting enzymes or receptors requiring polar interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-28(2)19(14-4-9-18-15(12-14)10-11-29(18)3)13-26-20(30)21(31)27-16-5-7-17(8-6-16)32-22(23,24)25/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEUKPFIEOQOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a secondary amine reacts with a carbonyl compound in the presence of a reducing agent.
Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a trifluoromethoxybenzene derivative reacts with an appropriate nucleophile.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound, often using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethanediamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Hydrophilicity and Binding
- Dimethylamino vs. Piperidine: The target compound’s dimethylamino group (N(CH₃)₂) offers greater hydrophilicity compared to the piperidine ring in , which may improve aqueous solubility but reduce steric bulk for receptor binding. Piperidine’s cyclic structure in could enhance rigidity and target selectivity .
- Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group in the target compound introduces an oxygen atom, increasing polarity and metabolic stability compared to the CF₃ group in . CF₃, being more lipophilic, may enhance membrane permeability but reduce resistance to oxidative metabolism .
Aromatic and Heterocyclic Modifications
- Indoline vs. Benzodioxol’s bicyclic structure may also improve CNS penetration .
- Fluorophenyl-Piperazine : The 4-fluorophenyl-piperazine substituent in combines halogen bonding (fluorine) and hydrogen bonding (piperazine), making it suitable for targeting serotonin or dopamine receptors .
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H29N3O
- Molecular Weight : 365.48 g/mol
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT(1F) receptor. These receptors are implicated in the modulation of neurogenic inflammation, suggesting potential applications in migraine treatment .
Antitumor Activity
Studies have demonstrated the compound's ability to inhibit specific cancer cell lines. For instance, derivatives of indole compounds have shown significant antiproliferative effects against human carcinoma cell lines, including HCT116 (colon cancer) and NCI-H460 (lung cancer). The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
In Vitro Studies
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HCT116 (Colon Cancer) | 0.37 - 0.96 | |
| Neuroprotective | HT22 (Neuronal Cells) | 3.0 | |
| Serotonin Receptor Agonism | 5-HT(1F) | High Affinity |
Case Studies
- Migraine Treatment : A study highlighted the efficacy of similar compounds in reducing neurogenic inflammation in migraine models, indicating a potential therapeutic role for this compound in treating migraine headaches through its action on serotonin receptors .
- Cancer Research : Another investigation focused on the compound's ability to inhibit topoisomerase II activity at concentrations significantly lower than standard chemotherapeutic agents like etoposide, showcasing its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
